molecular formula C10H16O3 B8298760 Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Cat. No.: B8298760
M. Wt: 184.23 g/mol
InChI Key: IDAGUVNLRVSJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate is an organochemical ester characterized by a unique combination of functional groups:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₁₆O₃
  • Key Structural Features:
    • Ester group (–COO–) at position 1.
    • Hydroxyl (–OH) and two methyl (–CH₃) groups at positions 2 and 3.
    • Triple bond (alkyne) at position 2.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-hydroxy-2,5-dimethylhex-3-ynoate

InChI

InChI=1S/C10H16O3/c1-5-13-9(11)10(4,12)7-6-8(2)3/h8,12H,5H2,1-4H3

InChI Key

IDAGUVNLRVSJEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#CC(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below highlights key differences and similarities with select compounds:

Compound Molecular Formula Functional Groups Key Applications/Properties Reference
Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate C₁₀H₁₆O₃ Ester, hydroxy, alkyne, methyl Synthetic intermediate, potential flavor/fragrance applications
Ethyl acetoacetate C₆H₁₀O₃ Ester, β-ketoester Claisen condensation, perfumes
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DHF) C₆H₈O₃ Furanone, hydroxy, methyl Natural flavoring agent (strawberry, pineapple)
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Diisocyanate Polyurethane production

Key Observations :

  • Alkyne Reactivity: The triple bond in this compound distinguishes it from non-unsaturated esters like ethyl acetoacetate. This alkyne enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation to alkanes, expanding its utility in polymer or pharmaceutical synthesis.
  • Hydroxy Group: The α-hydroxy group may enhance hydrogen bonding, increasing water solubility compared to non-hydroxy esters. However, steric hindrance from the 2,5-dimethyl groups could reduce this effect.
  • Cyclic vs. Linear Structures: DHF () is a cyclic furanone with flavor applications due to its aroma, while the target compound’s linear alkyne-ester structure may favor synthetic versatility over direct flavor use .
  • Industrial Relevance: Hexamethylene diisocyanate () is a high-volume industrial monomer, whereas this compound’s niche applications likely reside in specialty chemicals .

Physicochemical and Analytical Considerations

  • Stability : The alkyne group may render the compound prone to oxidation or polymerization under acidic/alkaline conditions, unlike DHF, which is stabilized by its aromatic furan ring .
  • Analytical Methods: While the stable isotope dilution assay () is tailored for DHF quantification, similar techniques (e.g., GC-MS, NMR) could be adapted for this compound analysis, given its ester and hydroxy motifs .

Notes

  • Comparisons are extrapolated from structural and functional analogies.
  • This analysis assumes reactivity and applications based on established organic chemistry principles.

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